molecular formula C13H28O8S B3324616 m-PEG3-Sulfone-PEG3 CAS No. 1919045-00-3

m-PEG3-Sulfone-PEG3

Cat. No.: B3324616
CAS No.: 1919045-00-3
M. Wt: 344.42 g/mol
InChI Key: JJBPUKMOHCOZFF-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) Architecture in Functional Polymer Chemistry

Poly(ethylene glycol), or PEG, is a polyether compound with a multitude of applications in science and industry. broadpharm.combritannica.com It is synthesized through the polymerization of ethylene (B1197577) oxide and is available in a wide range of molecular weights. wikipedia.org The structure of PEG is typically represented as H−(O−CH2−CH2)n−OH. wikipedia.org

Depending on the molecular mass, these polymers are referred to as PEG for those below 20,000 g/mol and polyethylene (B3416737) oxide (PEO) for those with higher molecular weights. broadpharm.comwikipedia.org PEGs are known for their biocompatibility, hydrophilicity, and solubility in water and many organic solvents. britannica.comsigmaaldrich.com These properties have made them indispensable in various fields, including biomedical research, drug delivery, and tissue engineering. sigmaaldrich.combiochempeg.com

The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents. sigmaaldrich.combiochempeg.com The architecture of PEG can be linear or branched, and the ends of the polymer chains can be functionalized with various reactive groups, creating homobifunctional, heterobifunctional, or multi-arm PEG derivatives. sigmaaldrich.combiochempeg.com This versatility allows for their use as crosslinking agents, spacers, and scaffolds in the creation of functional materials like hydrogels. sigmaaldrich.combiochempeg.com

Significance of Sulfone Moieties as Reactive Linkers in PEG Derivatives

The sulfone group (R-S(=O)₂-R') is a key functional group in organic chemistry, known for its chemical stability and its ability to act as an electron-withdrawing group. dur.ac.uk In the context of PEG derivatives, the sulfone moiety often serves as a reactive handle for bioconjugation reactions. broadpharm.comaxispharm.com Specifically, vinyl sulfones and other activated sulfones can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, through a Michael addition reaction. chempep.comthermofisher.com This reaction forms a stable thioether bond, providing a robust method for attaching PEG chains to biomolecules. thermofisher.com

The reactivity of sulfone-based linkers can be modulated, allowing for controlled and site-specific conjugation. acs.orggoogle.com This is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio is crucial. axispharm.com The hydrophilic nature of the PEG component, combined with the reactive potential of the sulfone group, makes PEG-sulfone linkers valuable tools for improving the properties of biopharmaceuticals. axispharm.com

Contextualization of m-PEG3-Sulfone-PEG2-OH as a Versatile Synthetic Reagent and Intermediate

m-PEG3-Sulfone-PEG2-OH is a heterobifunctional PEG linker that contains a sulfone group and a terminal hydroxyl group. broadpharm.comcookechem.com The "m-PEG3" portion refers to a monomethoxy-tri(ethylene glycol) unit, while the "PEG2-OH" indicates a di(ethylene glycol) unit terminating in a hydroxyl group. The sulfone bridge connects these two PEG chains.

This specific architecture makes it a highly useful synthetic intermediate. broadpharm.com The sulfone group provides a reactive site for conjugation with thiol-containing molecules. broadpharm.combroadpharm.com Simultaneously, the terminal hydroxyl group can be further derivatized or used as an attachment point for other molecules, enabling the construction of more complex structures. broadpharm.com The presence of the PEG chains imparts increased water solubility to the compound and any subsequent conjugates. broadpharm.combroadpharm.com This dual functionality allows for its application in areas such as the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. cookechem.commedchemexpress.commedchemexpress.commedchemexpress.com

Research Objectives and Emerging Directions in m-PEG3-Sulfone-PEG2-OH Utilization

Current research involving m-PEG3-Sulfone-PEG2-OH and similar PEG-sulfone linkers is focused on several key areas. A primary objective is the development of more sophisticated bioconjugates with enhanced therapeutic efficacy and improved pharmacokinetic profiles. chempep.com This includes the design of next-generation ADCs with greater homogeneity and stability. axispharm.com

Another emerging direction is the use of these linkers in the creation of novel biomaterials, such as hydrogels for controlled drug release and tissue engineering scaffolds. biochempeg.com The ability to precisely control the crosslinking of polymer chains through sulfone-thiol chemistry is a significant advantage in this context. axispharm.com Furthermore, the application of such linkers in the field of proteomics for "capping" cysteine residues is an area of active investigation. acs.org As researchers continue to explore the versatility of these reagents, new applications in diagnostics, bio-imaging, and materials science are anticipated to emerge. axispharm.comnih.gov

Chemical Properties of m-PEG3-Sulfone-PEG2-OH

PropertyValue
CAS Number 1919045-00-3 medkoo.comchemicalbook.comchemicalbook.com
Molecular Formula C13H28O8S cookechem.com
Molecular Weight 344.42 g/mol medkoo.comcookechem.com
Purity >95.00% chemicalbook.com
Appearance Not specified, but PEGs are typically liquids or low-melting solids. wikipedia.org
Solubility Soluble in water and many organic solvents. sigmaaldrich.com The hydrophilic PEG linker increases its water solubility. broadpharm.com

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPUKMOHCOZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206284
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919045-00-3
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919045-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of M Peg3 Sulfone Peg2 Oh

Strategies for Precursor m-PEG-OH and PEG-OH Synthesis and Functionalization

The foundational components for constructing m-PEG3-Sulfone-PEG2-OH are the monomethyl-terminated triethylene glycol (m-PEG3-OH) and diethylene glycol (PEG2-OH). The synthesis of these short, monodisperse PEG oligomers is critical and can be achieved through methods that offer high purity and yield, avoiding the complexities of purifying polydisperse mixtures. nih.govrsc.org

A common strategy for synthesizing m-PEG oligomers is the Williamson ether synthesis, an iterative process where an alcohol is deprotonated to form an alkoxide, which then reacts with an alkyl halide. nih.gov For m-PEG3-OH, diethylene glycol monomethyl ether (m-PEG2-OH) can be deprotonated and reacted with a protected ethylene (B1197577) glycol derivative, such as 2-(tosyloxy)ethanol, followed by deprotection. Alternatively, commercial m-PEG3-OH is readily available. chemsrc.combiochempeg.com

Once the core PEG chains are obtained, their terminal hydroxyl groups must be functionalized to facilitate the subsequent coupling and linkage-forming reactions. This typically involves converting the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), or into a nucleophile like a thiol (-SH). nih.govhep.com.cn For instance, reacting m-PEG3-OH with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields m-PEG3-OTs, a key intermediate for alkylation reactions. acs.org Similarly, the hydroxyl group of PEG2-OH can be activated for the subsequent sulfone formation steps.

Formation of the Sulfone Linkage within PEG Scaffolds

The central sulfone group (-SO2-) is a stable and desirable linker moiety. thieme-connect.comgoogle.com Its formation between the two distinct PEG scaffolds can be accomplished through two primary synthetic routes: the oxidation of a sulfide (B99878) precursor or the alkylation of a sulfinate salt. thieme-connect.com

The most direct and widely used method for synthesizing sulfones is the oxidation of a corresponding sulfide (thioether). thieme-connect.comjchemrev.com This approach involves first creating a sulfide-linked precursor, m-PEG3-S-PEG2-OH, which itself is commercially available or can be synthesized. medchemexpress.com This precursor is then oxidized to the desired sulfone.

The oxidation must be carefully controlled to ensure complete conversion to the sulfone without significant formation of the intermediate sulfoxide (B87167). acsgcipr.org A variety of oxidizing agents can be employed for this transformation. jchemrev.comorganic-chemistry.org

Common Oxidizing Agents for Sulfide to Sulfone Conversion:

Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂) with catalyst Acetic acid, metal catalysts (e.g., tungstate, niobium carbide). organic-chemistry.orgresearchgate.netA green and cost-effective option. The catalyst is essential for driving the reaction to the sulfone. researchgate.net
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM) at room temperature.A powerful and reliable oxidant, often used in stoichiometric amounts. Over-oxidation is possible if not controlled.
Potassium permanganate (B83412) (KMnO₄) Acetone or acetic acid.A strong, classic oxidant. Conditions must be managed to avoid side reactions. organic-chemistry.org
Oxone® (Potassium peroxymonosulfate) Methanol/water mixture.An effective and stable solid oxidant that is easy to handle.
Molecular Oxygen (O₂) High temperature, often with a polyether solvent. rhhz.netCan be controlled by solvent choice to selectively yield sulfoxides or sulfones. rhhz.net

The choice of oxidant and reaction conditions is critical for maximizing the yield of the sulfone while minimizing the sulfoxide byproduct. acsgcipr.org

An alternative strategy for forming the C-SO2-C bond is through the alkylation of a sulfinate salt. thieme-connect.comacs.org This modular approach allows for the convergent synthesis of unsymmetrical sulfones. rsc.orgresearchgate.net

The general process involves two key steps:

Preparation of the Sulfinate: One of the PEG precursors, for example, m-PEG3-Br, is reacted with a sulfinating agent like sodium dithionite (B78146) (Na2S2O4) or a more modern sulfoxylate (B1233899) equivalent to generate the sodium sulfinate salt, m-PEG3-SO2Na. rsc.orgresearchgate.net

Alkylation: The resulting sulfinate salt, a potent nucleophile, is then reacted with a functionalized second PEG precursor bearing a good leaving group, such as HO-PEG2-OTs or HO-PEG2-Br, to form the final sulfone linkage. thieme-connect.comacs.org

This method offers high yields and is particularly useful when the corresponding sulfide precursor for the oxidation pathway is difficult to synthesize or handle. thieme-connect.com

Derivatization of the Terminal Hydroxyl Group of m-PEG3-Sulfone-PEG2-OH

The terminal hydroxyl group (-OH) on the PEG2 end of the molecule provides a versatile handle for further functionalization. medchemexpress.combiochempeg.comaxispharm.com This allows the linker to be attached to various molecules of interest, such as proteins, peptides, or small molecule ligands. google.com The specific derivatization depends on the desired final application.

Common Derivatization Reactions for Terminal PEG-OH Groups:

Reaction TypeReagentsResulting Functional Group
Esterification Carboxylic acid (with DCC/DMAP), Acid chlorideEster (-O-C=O)-R)
Etherification Alkyl halide (with a strong base)Ether (-O-R)
Conversion to Azide (B81097) Tosylation followed by Sodium Azide (NaN₃)Azide (-N₃)
Conversion to Amine Conversion to azide, followed by reduction (e.g., PPh₃, H₂/Pd). nih.govAmine (-NH₂)
Activation for Amine Coupling Disuccinimidyl carbonate (DSC), p-Nitrophenyl chloroformateActivated Carbonate
Conversion to Vinyl Sulfone Reaction with divinyl sulfone. nih.govnih.govVinyl Sulfone (-SO₂-CH=CH₂)

This ability to modify the terminal hydroxyl group is fundamental to the utility of m-PEG3-Sulfone-PEG2-OH as a heterobifunctional linker. google.comgoogle.com

Optimization of Reaction Conditions for High Purity m-PEG3-Sulfone-PEG2-OH

Achieving high purity is paramount in the synthesis of well-defined PEG linkers. creativepegworks.com Optimization of reaction conditions for each step—precursor synthesis, sulfone formation, and derivatization—is crucial to maximize yield and minimize side products. researchgate.netneliti.com

Statistical methods like Design of Experiments (DoE) can be employed to systematically investigate the impact of multiple variables simultaneously, leading to a robust and efficient process. neliti.com Key parameters that are typically optimized include:

Key Parameters for Reaction Optimization:

ParameterInfluence on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions or degradation.Find the lowest effective temperature to ensure selectivity and stability.
Solvent Influences solubility of reagents and can affect reaction pathways. rhhz.netSelect a solvent that fully dissolves all components and is inert under the reaction conditions.
Catalyst The type and concentration of the catalyst can dramatically alter reaction rates and yields. researchgate.netIdentify the most efficient catalyst with minimal loading to reduce costs and purification burden.
Stoichiometry The molar ratio of reactants is critical, especially in oxidation reactions to avoid over-oxidation to the sulfone when the sulfoxide is desired, or to ensure complete conversion to the sulfone. acsgcipr.orgUse a slight excess of one reagent to drive the reaction to completion, but avoid large excesses that complicate purification.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can promote side reactions.Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal endpoint.

For the Williamson ether synthesis steps, the choice of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) can improve efficiency and reduce side reactions compared to traditional bases like NaH. acs.org For the oxidation step, careful control of oxidant stoichiometry and temperature is key to preventing the formation of undesired byproducts. acsgcipr.org

Preparative-Scale Synthesis and Purification Techniques for m-PEG3-Sulfone-PEG2-OH

Transitioning the synthesis from a laboratory to a preparative scale requires robust and scalable purification methods to isolate the target compound with high purity (>99%). researchgate.net Given the hydrophilic and often structurally similar nature of PEG-based starting materials, intermediates, and byproducts, chromatography is the dominant purification technology. springernature.commdpi.com

Common Purification Techniques for PEG Derivatives:

TechniquePrinciple of SeparationApplication for m-PEG3-Sulfone-PEG2-OH
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. Highly effective for separating PEG oligomers of different lengths and removing non-polar impurities. Can be used for final polishing to achieve very high purity. mdpi.com
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size). springernature.comUseful for removing unreacted small molecule reagents and separating the desired product from higher molecular weight oligomers or aggregates.
Ion Exchange Chromatography (IEX) Separation based on charge. nih.govApplicable if intermediates or the final product bear a charge, helping to separate them from neutral species. The shielding of charges by PEG chains can be exploited to separate isomers. researchgate.net
Polystyrene-Divinylbenzene (PS-DVB) Resin Chromatography Adsorption chromatography using ethanol/water eluents. nih.govA powerful, scalable method for purifying PEG derivatives at the gram scale, avoiding toxic solvents. researchgate.netnih.gov

A multi-step purification strategy is often employed. For instance, an initial purification on PS-DVB resin or SEC could be followed by a final polishing step using preparative RP-HPLC to ensure the final product meets the stringent purity requirements for its intended applications. mdpi.comnih.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
m-PEG3-Sulfone-PEG2-OH1-(2-(2-(2-Methoxyethoxy)ethoxy)ethylsulfonyl)-2-(2-hydroxyethoxy)ethane
m-PEG3-OH2-(2-(2-Methoxyethoxy)ethoxy)ethanol
PEG2-OHDiethylene glycol
m-PEG3-S-PEG2-OH1-((2-(2-(2-Methoxyethoxy)ethoxy)ethyl)thio)-2-(2-hydroxyethoxy)ethane
m-CPBAmeta-Chloroperoxybenzoic acid
TsClp-Toluenesulfonyl chloride
KHMDSPotassium bis(trimethylsilyl)amide / Potassium hexamethyldisilazide
PS-DVBPolystyrene-divinylbenzene
PROTACProteolysis Targeting Chimera
m-PEG3-OTs2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
HO-PEG2-OTs2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
m-PEG3-SO2NaSodium 2-(2-(2-methoxyethoxy)ethoxy)ethanesulfinate

Reactivity and Mechanistic Studies of M Peg3 Sulfone Peg2 Oh

Nucleophilic Addition Reactions to the Sulfone Group of m-PEG3-Sulfone-PEG2-OH

For the sulfone in m-PEG3-Sulfone-PEG2-OH to participate in nucleophilic addition reactions, it would typically need to be in an activated form, such as a vinyl sulfone. The reactivity of vinyl sulfones is well-documented and provides a basis for understanding the potential applications of sulfone-containing PEG linkers in bioconjugation.

The reaction between a thiol (sulfhydryl group, -SH) and a vinyl sulfone is a classic example of a thiol-Michael addition reaction, often categorized under the umbrella of "click chemistry" due to its efficiency and specificity. semanticscholar.orgacs.org This reaction proceeds rapidly under mild, often physiological conditions (pH 6.5-7.5), forming a stable thioether bond. thermofisher.com

The high reactivity of vinyl sulfones towards thiols is attributed to the electron-deficient nature of the double bond, which is highly polarized by the adjacent sulfonyl group. nih.gov Studies have shown that vinyl sulfones react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. rsc.org For instance, the reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org This selectivity allows for specific conjugation to cysteine residues in proteins, even in the presence of other nucleophilic amino acid side chains. nih.gov The resulting thioether linkage is highly stable, an advantage over linkages like the thiosuccinimide bond from maleimide (B117702) chemistry, which can undergo retro-Michael reactions. nih.gov

Table 1: Comparison of Thiol-Michael Acceptors
Michael AcceptorReactive GroupTypical pH RangeResulting BondRelative StabilityKey Features
Vinyl Sulfone-SO₂-CH=CH₂6.5 - 7.5ThioetherHigh (Irreversible)High selectivity for thiols, stable bond. nih.govrsc.org
Maleimide6.5 - 7.5ThioetherModerate (Reversible)Fast reaction, but susceptible to retro-Michael addition.
Acrylate-CO-CH=CH₂7.5 - 8.5ThioetherHighLess reactive than vinyl sulfone, potential for side reactions. rsc.org

Primary and secondary amines can also act as nucleophiles in a conjugate addition to vinyl sulfones, a reaction known as the aza-Michael reaction. researchgate.net This reaction typically requires more alkaline conditions (pH > 8.5) compared to the thiol-Michael addition to ensure the amine is in its deprotonated, more nucleophilic state. thermofisher.comcreative-proteomics.com The reaction forms a stable carbon-nitrogen bond.

The selectivity of vinyl sulfones for thiols over amines at neutral pH is a key feature for controlled bioconjugation. nih.gov However, by adjusting the pH, reactions can be directed towards primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins. creative-proteomics.com Various catalysts, including nitrogen-centered nucleophiles, can be employed to promote the aza-Michael addition. acs.orgresearchgate.net

The electrophilic nature of the double bond in vinyl sulfones makes it susceptible to attack by a variety of other nucleophiles. Organocatalytic methods have been developed for the conjugate addition of aldehydes and nitroalkanes to vinyl sulfones. acs.orgacs.org Additionally, phosphines have been shown to catalyze thiol-Michael additions to vinyl sulfones effectively. nih.gov In more specialized synthetic chemistry, other nucleophiles such as cyanides and organometallic reagents can also add to activated sulfones. acs.orgorganic-chemistry.org The sulfonyl group itself can also participate as an intramolecular nucleophile in certain reactions. rsc.org

Reactivity of the Terminal Hydroxyl Group in m-PEG3-Sulfone-PEG2-OH

The terminal primary hydroxyl (-OH) group on the PEG2 segment of the molecule is a versatile functional handle for a wide array of chemical modifications. nih.gov This allows for the covalent attachment of various molecules, including drugs, targeting ligands, or other polymers.

Esterification is a common reaction involving the terminal hydroxyl group of PEGs. It is typically achieved by reacting the PEG with a carboxylic acid, acid chloride, or acid anhydride. researchgate.netvenus-goa.com The reaction with a carboxylic acid is often catalyzed by an acid (e.g., p-toluenesulfonic acid) and involves the removal of water to drive the equilibrium towards the ester product. researchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction with carboxylic acids under milder conditions, often used to create activated esters like N-hydroxysuccinimide (NHS) esters for subsequent reaction with amines. google.com

Etherification , such as the Williamson ether synthesis, is another fundamental method to modify the terminal hydroxyl group. This reaction involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (Sɴ2) with an alkyl halide or tosylate. google.comnih.gov This process forms a stable ether linkage. The efficiency of etherification can be sensitive to reaction conditions, including the presence of water. google.com The hydroxyl group can also be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride, which then facilitates nucleophilic substitution. google.comresearchgate.net

Table 2: Common Reactions of the Terminal Hydroxyl Group of PEG
Reaction TypeReagentsResulting LinkageTypical Conditions
EsterificationCarboxylic Acid (+ Acid Catalyst or Coupling Agent)Ester (-O-CO-)Acidic or neutral pH, often requires dehydration. researchgate.net
EsterificationAcid Chloride / AnhydrideEster (-O-CO-)Often with a non-nucleophilic base (e.g., pyridine).
EtherificationAlkyl Halide + Strong BaseEther (-O-)Anhydrous conditions, strong base (e.g., NaH). google.com
TosylationTosyl Chloride (TsCl)Tosylate (-OTs)Base (e.g., pyridine), low temperature. google.com
MesylationMesyl Chloride (MsCl)Mesylate (-OMs)Base (e.g., triethylamine), low temperature. nih.gov

Activation Strategies for Hydroxyl-Mediated Conjugation

The terminal hydroxyl (-OH) group of m-PEG3-Sulfone-PEG2-OH is a versatile functional handle for conjugation, though it typically requires activation to enhance its reactivity toward nucleophiles. Direct conjugation to the hydroxyl group is often inefficient due to its poor leaving group nature. Therefore, various activation strategies are employed to convert the hydroxyl moiety into a more reactive species, facilitating covalent bond formation with a variety of nucleophilic functional groups present on biomolecules or surfaces.

Common activation strategies applicable to the hydroxyl group of m-PEG3-Sulfone-PEG2-OH include:

Conversion to Alkoxycarbonyls and Carbonates: The hydroxyl group can be reacted with phosgene (B1210022) or its equivalents, such as N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate, to form highly reactive intermediates. researchgate.net These activated carbonates can then readily react with primary amines to form stable carbamate (B1207046) linkages. This method is widely used for conjugating PEG derivatives to proteins and peptides.

Conversion to Sulfonate Esters: The hydroxyl group can be converted into a good leaving group by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), mesyl chloride (MsCl), or tresyl chloride (TrCl), in the presence of a base. The resulting sulfonate esters are susceptible to nucleophilic substitution by thiols, amines, or other nucleophiles, forming stable thioether, amine, or other linkages, respectively.

Activation with Carbodiimides: In the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the hydroxyl group can be activated to react with carboxylic acids, forming ester linkages. This approach is common for immobilizing molecules onto surfaces or conjugating to carboxyl-containing biomolecules.

Conversion to Aldehydes: The primary hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents. The resulting aldehyde can then undergo reductive amination with primary amines to form stable secondary amine linkages. This strategy offers a high degree of selectivity for N-terminal modification of proteins under controlled pH conditions. nih.gov

Table 1: Common Activation Reagents for Hydroxyl-Mediated Conjugation

Activating ReagentReactive IntermediateTarget NucleophileResulting Linkage
N,N'-Disuccinimidyl carbonate (DSC)NHS-carbonateAmineCarbamate
p-Nitrophenyl chloroformatep-Nitrophenyl carbonateAmineCarbamate
Tosyl chloride (TsCl)TosylateThiol, AmineThioether, Amine
Mesyl chloride (MsCl)MesylateThiol, AmineThioether, Amine
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-acylisoureaCarboxylic acidEster
Pyridinium chlorochromate (PCC)AldehydeAmine (reductive amination)Secondary Amine

Kinetic and Thermodynamic Parameters Governing m-PEG3-Sulfone-PEG2-OH Reactions

The reactions of m-PEG3-Sulfone-PEG2-OH are governed by both kinetic and thermodynamic parameters, which dictate the rate and extent of conjugation. The bifunctional nature of this linker, possessing both a sulfone and a hydroxyl group, allows for two distinct reaction pathways.

The sulfone moiety participates in Michael-type addition reactions with nucleophiles, most notably thiols. This reaction is generally favorable and proceeds under mild conditions. The rate of this reaction is influenced by the nucleophilicity of the thiol, the pH of the reaction medium (which affects the deprotonation of the thiol to the more nucleophilic thiolate anion), and the electrophilicity of the vinyl sulfone (if the sulfone is in an activated form). Kinetically, vinyl sulfones have been shown to react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. rsc.org

The hydroxyl group , as discussed previously, requires activation for efficient conjugation. The kinetics of hydroxyl-mediated reactions are therefore primarily dependent on the efficiency of the activation step and the subsequent nucleophilic attack. The choice of activating reagent significantly impacts the reaction rate. For instance, the formation of a highly reactive NHS-ester intermediate will lead to faster conjugation with amines compared to a less reactive activated species.

Table 2: Representative Kinetic and Thermodynamic Parameters for Functional Groups of m-PEG3-Sulfone-PEG2-OH

Functional GroupReaction TypeNucleophileRepresentative Rate Constant (k)Thermodynamic Parameter (ΔG)
Sulfone (activated)Michael AdditionThiol10¹ - 10³ M⁻¹s⁻¹Favorable (Negative)
Hydroxyl (activated as NHS-ester)Nucleophilic Acyl SubstitutionAmine10² - 10⁴ M⁻¹s⁻¹Favorable (Negative)
Hydroxyl (activated as Tosylate)Nucleophilic SubstitutionThiol10⁰ - 10² M⁻¹s⁻¹Favorable (Negative)

Note: The values presented in this table are illustrative and can vary significantly based on specific reaction conditions, the nature of the reactants, and the solvent system employed.

Chemo- and Regioselectivity in Multi-Functionalization of m-PEG3-Sulfone-PEG2-OH

The presence of two distinct functional groups in m-PEG3-Sulfone-PEG2-OH, the sulfone and the hydroxyl group, allows for controlled, stepwise reactions, a concept central to the design of heterobifunctional linkers. jenkemusa.com This enables the specific attachment of two different molecular entities, a key advantage in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the case of m-PEG3-Sulfone-PEG2-OH, the sulfone and hydroxyl groups exhibit orthogonal reactivity. The sulfone group, particularly when activated as a vinyl sulfone, is highly reactive towards soft nucleophiles like thiols under neutral to slightly basic conditions. nih.gov In contrast, the hydroxyl group is relatively unreactive under these conditions and requires a separate activation step to participate in conjugation reactions.

This difference in reactivity allows for a sequential conjugation strategy. For example, a thiol-containing molecule can be selectively reacted with the sulfone moiety first, leaving the hydroxyl group intact. Subsequently, the hydroxyl group can be activated and reacted with a second, different nucleophile-containing molecule. This orthogonal reactivity is fundamental to the utility of such bifunctional linkers in creating well-defined bioconjugates.

Regioselectivity , the preference for reaction at a particular position in a molecule, is also a critical consideration. For m-PEG3-Sulfone-PEG2-OH, the regioselectivity is inherent in the distinct locations of the two functional groups at opposite ends of the PEG linker. This spatial separation ensures that the two conjugation events occur at defined positions, preserving the linker's role as a spacer between the two conjugated molecules.

The control over chemo- and regioselectivity is paramount in the synthesis of complex biomolecular constructs. By carefully selecting the reaction conditions and the sequence of reagent addition, one can achieve precise control over the final structure of the conjugate, which is crucial for its biological function and efficacy.

Table 3: Orthogonal Reactivity of Functional Groups in m-PEG3-Sulfone-PEG2-OH

Functional GroupPreferred NucleophileTypical Reaction ConditionsReactivity of Other Group
SulfoneThiolpH 7-8.5Hydroxyl group is unreactive
HydroxylAmine, Thiol, CarboxylateActivation followed by reactionSulfone may have already reacted

Advanced Applications of M Peg3 Sulfone Peg2 Oh in Bioconjugation and Materials Science

Bioconjugation Strategies Utilizing m-PEG3-Sulfone-PEG2-OH as a Linker

The unique architecture of m-PEG3-Sulfone-PEG2-OH enables sophisticated bioconjugation strategies. The sulfone group is particularly effective for reacting with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. broadpharm.comchemicalbook.com This reactivity forms the basis of its use in creating advanced therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). broadpharm.commedchemexpress.com The linear PEG chain serves as a hydrophilic spacer, which can improve the pharmacokinetic properties of the conjugated biomolecule. broadpharm.com

A significant advantage of using m-PEG3-Sulfone-PEG2-OH is its ability to facilitate the site-specific functionalization of biomacromolecules. The sulfone group selectively targets the thiol groups of cysteine residues. broadpharm.comnih.gov This allows for a controlled and precise attachment of the linker to a predetermined site on a protein or peptide.

This site-specific approach is often achieved by engineering a protein to have a single, accessible cysteine residue, which then serves as a unique chemical handle for conjugation. nih.govfrontiersin.org The high selectivity of thiol-reactive groups like sulfones for sulfhydryls over other functional groups, such as the primary amines found in lysine (B10760008) residues, is a key feature of this strategy. nih.gov This specificity prevents the formation of the heterogeneous mixtures that are common with less selective methods, such as those targeting the numerous lysine residues typically found on a protein's surface. nih.govnih.gov

Conjugation MethodTarget ResidueSelectivityProduct Homogeneity
Sulfone-based Cysteine (-SH)High nih.govHomogeneous frontiersin.org
NHS Ester-based Lysine (-NH2)Low nih.govHeterogeneous nih.gov

The ability to perform site-specific conjugation is fundamental to constructing complex bioconjugates with a precisely defined structure and stoichiometry. frontiersin.org By targeting a unique cysteine residue, the m-PEG3-Sulfone-PEG2-OH linker can be attached in a 1:1 ratio with the target biomolecule. This controlled process is essential for producing homogeneous batches of bioconjugates, which is a critical requirement for therapeutic applications to ensure consistent efficacy and safety profiles. uni-konstanz.de

The covalent attachment of PEG chains, a process known as PEGylation, can significantly influence the conformational stability of a protein. nih.govresearchgate.net Enhanced conformational stability is desirable as it can increase the protein's resistance to proteolysis and aggregation, thereby improving its pharmacokinetic properties. nih.govnih.gov

The degree of stabilization imparted by a PEG linker like m-PEG3-Sulfone-PEG2-OH depends on several factors, including the site of attachment, the chemistry of the linker, and the length of the PEG chain. researchgate.netdntb.gov.ua Research has shown that PEGylation can increase a protein's stability by excluding water molecules from its surface. nih.gov Studies on various PEG-protein conjugates have reported stabilization energies ranging from -0.36 to -1.19 kcal/mol, depending on the specific linker and attachment site. nih.gov While data specific to the m-PEG3-Sulfone-PEG2-OH linker is not available, the general principles suggest that its attachment to a strategically chosen cysteine residue could enhance the conformational stability of the target protein. researchgate.netnih.gov The formation of a stable thioether bond via the sulfone group ensures the permanence of the modification.

Surface Functionalization and Coating with m-PEG3-Sulfone-PEG2-OH

Beyond bioconjugation, PEG linkers are extensively used to modify the surfaces of materials to improve their performance in biological environments. nih.gov Grafting PEG chains onto a substrate creates a hydrophilic, bio-inert layer that can reduce non-specific protein adsorption and cell adhesion. nih.govnih.govresearchgate.net The m-PEG3-Sulfone-PEG2-OH linker is suitable for such applications, offering two potential anchoring points—the hydroxyl group and the sulfone group—for covalent attachment to appropriately prepared substrates.

The preparation of PEGylated substrates using m-PEG3-Sulfone-PEG2-OH involves the chemical activation of the substrate surface to make it reactive toward one of the linker's functional groups. A common strategy involves a multi-step chemical treatment of the surface to introduce complementary reactive groups. mdpi.com

For example, a substrate could be functionalized with isocyanate (-NCO) or epoxy groups, which would readily react with the terminal hydroxyl group of the PEG linker. Alternatively, a surface could be modified to present thiol groups, enabling a direct and specific reaction with the linker's sulfone moiety. The choice of strategy depends on the substrate material and the desired orientation of the grafted linker. These reactions are typically performed under mild conditions to prevent degradation of the substrate material. mdpi.com

After surface modification, a thorough characterization is necessary to confirm the success of the PEGylation and to understand the new surface properties. Several analytical techniques are employed for this purpose.

Water Contact Angle Measurement: This technique assesses the hydrophilicity of the surface. Successful grafting of hydrophilic PEG chains, such as those in m-PEG3-Sulfone-PEG2-OH, leads to a significant decrease in the water contact angle. For instance, a polyurethane surface's contact angle was observed to decrease from 80.5° to as low as 21.8° after PEGylation. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the outermost layer of the substrate, providing direct evidence of the presence of the grafted PEG chains by detecting the characteristic signals of carbon and oxygen from the PEG backbone. mdpi.com

Grafting Density: This is a crucial parameter that quantifies the number of PEG chains attached per unit of surface area. rsc.org It can be determined using techniques such as total organic carbon (TOC) analysis. rsc.org The grafting density directly impacts the effectiveness of the PEG layer in resisting protein adsorption; higher densities generally provide better bio-inert properties. mdpi.comrsc.org A high grafting density of 5.28 × 10⁻⁷ mol/cm² has been achieved on some polymer films. mdpi.com

Characterization TechniqueInformation ProvidedTypical Result of PEGylation
Water Contact AngleSurface HydrophilicitySignificant Decrease mdpi.com
XPSSurface Elemental CompositionIncreased Oxygen/Carbon Ratio mdpi.com
Total Organic Carbon (TOC)Quantification of Grafted MaterialDetermines Grafting Density rsc.org

Integration of m-PEG3-Sulfone-PEG2-OH into Polymeric Materials and Hydrogels

The incorporation of m-PEG3-Sulfone-PEG2-OH into polymeric structures, particularly hydrogels, offers a powerful method for creating materials with tailored properties for biomedical applications. The distinct chemical functionalities at either end of the molecule, combined with the central sulfone group, allow for precise control over network formation and material characteristics.

Development of Crosslinked Networks via Sulfone Reactivity

The sulfone group within m-PEG3-Sulfone-PEG2-OH is a key functional moiety for the formation of crosslinked polymer networks. Sulfones can participate in various chemical reactions, including acting as Michael acceptors, which allows for the formation of stable covalent bonds with nucleophiles such as thiols wikipedia.orgnih.gov. This reactivity is particularly advantageous in the context of hydrogel formation, where controlled and efficient crosslinking is essential.

In a typical hydrogel formulation, the sulfone group of m-PEG3-Sulfone-PEG2-OH can react with thiol-containing crosslinkers, such as dithiothreitol (B142953) (DTT) or cysteine-bearing peptides, through a thiol-ene coupling reaction researchgate.netrsc.org. This reaction proceeds under mild conditions, which is crucial for the encapsulation of sensitive biological molecules or cells acs.orgresearchgate.netnih.gov. The bifunctional nature of m-PEG3-Sulfone-PEG2-OH, with its terminal hydroxyl group, allows it to be first incorporated into a polymer backbone before the sulfone-mediated crosslinking occurs. This two-step process provides a high degree of control over the final network architecture.

The efficiency of this crosslinking is influenced by factors such as pH and the concentration of reactants. For instance, the reaction between a vinyl sulfone and a thiol is typically more efficient at a slightly basic pH nih.gov. This tunability allows for the fabrication of hydrogels with varying crosslinking densities, which in turn dictates their mechanical and swelling properties.

Tailoring Physicochemical Properties of m-PEG3-Sulfone-PEG2-OH Derived Polymers

The incorporation of m-PEG3-Sulfone-PEG2-OH into polymeric materials provides a mechanism to finely tune their physicochemical properties. The hydrophilic nature of the PEG segments contributes significantly to the water-absorbing capacity of the resulting hydrogels, a critical feature for applications in drug delivery and tissue engineering nih.govchienchilin.org. The length of the PEG chains directly influences the mesh size of the hydrogel network, which in turn governs the diffusion of nutrients, waste products, and therapeutic molecules nih.gov.

The mechanical properties of these materials, such as their elasticity and stiffness, can also be modulated. By adjusting the concentration of m-PEG3-Sulfone-PEG2-OH and the crosslinking agent, the crosslink density of the polymer network can be controlled, thereby altering the hydrogel's modulus nih.gov. This is particularly important for tissue engineering applications where the mechanical cues of the scaffold should mimic those of the native tissue to support cell growth and differentiation. Furthermore, the inherent biocompatibility of PEG reduces non-specific protein adsorption and minimizes inflammatory responses, making these materials well-suited for in vivo applications researchgate.netmdpi.com.

PropertyInfluence of m-PEG3-Sulfone-PEG2-OHRationale
Swelling Ratio Increases with higher PEG contentThe hydrophilic nature of the PEG chains attracts and retains water molecules within the hydrogel network nih.gov.
Mechanical Strength Modulated by crosslink densityThe sulfone group's reaction with crosslinkers determines the number of covalent bonds, directly impacting stiffness and elasticity nih.gov.
Biocompatibility HighThe presence of PEG chains minimizes protein adsorption and inflammatory responses researchgate.net.
Permeability Tunable by PEG chain lengthThe length of the m-PEG3 and PEG2 segments influences the mesh size of the network, controlling diffusion nih.gov.

Role of m-PEG3-Sulfone-PEG2-OH in Nanoparticle Surface Modification

Surface modification of nanoparticles is a critical strategy to enhance their utility in biomedical applications. The process of PEGylation, the attachment of PEG chains to a surface, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles mdpi.com. m-PEG3-Sulfone-PEG2-OH serves as an effective agent for this purpose, offering versatile methods for attachment and conferring desirable colloidal properties.

Covalent Grafting and Self-Assembly Techniques for Nanoparticle PEGylation

The terminal hydroxyl group of m-PEG3-Sulfone-PEG2-OH provides a convenient handle for covalent attachment to nanoparticle surfaces. For nanoparticles with surface functional groups like carboxylic acids or amines, standard coupling chemistries can be employed. For instance, the hydroxyl group can be activated or converted to a more reactive group to facilitate covalent bond formation beilstein-journals.org. This "grafting to" approach ensures a stable and permanent modification of the nanoparticle surface.

Alternatively, for certain types of nanoparticles, self-assembly can be utilized. For example, if the nanoparticle has a hydrophobic core, the PEG chains of m-PEG3-Sulfone-PEG2-OH can orient towards the aqueous environment, while a hydrophobically modified end of the molecule could anchor to the nanoparticle surface. While not the primary role of the hydroxyl group, it can be modified to introduce a hydrophobic moiety to facilitate such self-assembly processes. Non-covalent attachment strategies, such as those involving biotin-streptavidin interactions, can also be employed by first functionalizing the hydroxyl group with biotin (B1667282) dovepress.com.

Modulation of Colloidal Stability and Dispersion Properties

The primary goal of PEGylating nanoparticles is to improve their colloidal stability in biological fluids researchgate.netresearchgate.net. The hydrophilic and flexible PEG chains of m-PEG3-Sulfone-PEG2-OH form a hydrated layer on the nanoparticle surface. This layer provides a steric barrier that prevents the aggregation of nanoparticles, which can otherwise be caused by interactions with salts and proteins in the bloodstream researchgate.netmdpi.com.

This steric stabilization is crucial for in vivo applications, as it prevents the rapid clearance of nanoparticles by the reticuloendothelial system (RES), thereby prolonging their circulation time and increasing the likelihood of reaching the target site nih.govnih.gov. The density and length of the grafted PEG chains are critical parameters that determine the effectiveness of this "stealth" effect. The defined lengths of the PEG segments in m-PEG3-Sulfone-PEG2-OH allow for precise control over the thickness of the protective layer.

ParameterEffect of m-PEG3-Sulfone-PEG2-OH ModificationMechanism
Aggregation ReducedSteric hindrance from the hydrated PEG chains prevents close approach of nanoparticles researchgate.net.
Protein Adsorption MinimizedThe flexible and hydrophilic PEG corona repels protein opsonins nih.gov.
Circulation Half-life IncreasedReduced clearance by the reticuloendothelial system due to the "stealth" effect nih.gov.
Dispersion in Aqueous Media EnhancedThe hydrophilic nature of the PEG chains improves solubility and prevents sedimentation.

Application of m-PEG3-Sulfone-PEG2-OH in PROTAC Linker Design and Synthesis

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system precisepeg.comnih.gov. A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC axispharm.comnih.gov. m-PEG3-Sulfone-PEG2-OH is a valuable building block for the synthesis of these linkers.

The PEG segments of m-PEG3-Sulfone-PEG2-OH offer several advantages in PROTAC design. The introduction of PEG chains can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, which is beneficial for its pharmacokinetic profile jenkemusa.combiochempeg.com. Furthermore, the length and flexibility of the PEG linker can be systematically varied to optimize the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase axispharm.comjenkemusa.com. This optimization is crucial for efficient ubiquitination and subsequent degradation of the target protein.

The terminal hydroxyl group of m-PEG3-Sulfone-PEG2-OH serves as a key attachment point for either the target protein ligand or the E3 ligase ligand during the synthesis of the PROTAC nih.govbroadpharm.com. The central sulfone group can also be a strategic element in the linker design, potentially influencing the linker's conformation and stability. The modular nature of m-PEG3-Sulfone-PEG2-OH allows for its straightforward incorporation into solid-phase or solution-phase synthesis strategies for creating diverse PROTAC libraries for screening and optimization nih.gov.

Linker FeatureContribution of m-PEG3-Sulfone-PEG2-OHImpact on PROTAC Performance
Solubility Increased due to hydrophilic PEG chainsImproved aqueous solubility and bioavailability jenkemusa.combiochempeg.com.
Flexibility and Length Defined by the PEG3 and PEG2 segmentsOptimization of ternary complex formation for efficient protein degradation axispharm.com.
Synthetic Accessibility Terminal hydroxyl group for conjugationFacilitates modular synthesis of PROTACs nih.govbroadpharm.com.
Physicochemical Properties Can be tuned by the PEG and sulfone moietiesInfluences cell permeability and overall pharmacokinetic profile nih.gov.

Analytical and Spectroscopic Characterization of M Peg3 Sulfone Peg2 Oh and Its Derivatives

Chromatographic Methodologies for Purity and Molecular Weight Analysis

Chromatographic techniques are indispensable for assessing the purity and molecular weight characteristics of PEG linkers. High-performance liquid chromatography (HPLC) and gel permeation/size exclusion chromatography (GPC/SEC) are primary methods used to resolve the target compound from synthetic precursors, impurities, and potential oligomeric species.

High-performance liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for monitoring the progress of synthesis and quantifying the purity of the final m-PEG3-Sulfone-PEG2-OH product. nih.gov The method separates compounds based on their hydrophobicity. Given the defined, non-polymeric nature of this discrete PEG linker, RP-HPLC can effectively separate the final product from starting materials and low-molecular-weight impurities that may have different polarity. biopharminternational.com

During the synthesis of PEGylated molecules, HPLC is used to track the consumption of reactants and the formation of the product, allowing for reaction optimization. nih.gov For the final purity assessment of m-PEG3-Sulfone-PEG2-OH, a gradient elution method is typically employed, often using a mobile phase consisting of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). The product's purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks. Ion-exchange HPLC is another excellent tool for analyzing PEGylated products, especially for separating isomers. biopharminternational.com

Table 1: Representative RP-HPLC Data for Purity Analysis

Compound Retention Time (min) Peak Area (%) Identity
Starting Material 1 4.2 0.3 Impurity
Starting Material 2 6.8 0.5 Impurity
m-PEG3-Sulfone-PEG2-OH 10.5 98.9 Product

Note: Data are illustrative. Actual retention times depend on specific conditions (column, gradient, flow rate).

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the most important technique for characterizing the molar mass and molar mass distribution of polymers. chromatographyonline.com For a discrete, monodisperse compound like m-PEG3-Sulfone-PEG2-OH, GPC/SEC serves a different but equally critical role: confirming its monodispersity and ensuring the absence of any polymeric (polydisperse) PEG contaminants. researchgate.net

Unlike traditional polydisperse PEGs which show a broad distribution of molecular weights, m-PEG3-Sulfone-PEG2-OH is a single molecule and is expected to elute as a single, sharp peak. enovatia.com The analysis is performed by passing a solution of the compound through a column packed with porous gel; molecules are separated based on their hydrodynamic volume, with larger molecules eluting first. lcms.cz The technique is highly effective for detecting higher molecular weight species or unresolved oligomers that could compromise subsequent conjugation reactions. The use of aqueous GPC/SEC with modern columns can achieve excellent resolution of PEG oligomers. chromatographyonline.com

Table 2: Expected GPC/SEC Elution Profile for m-PEG3-Sulfone-PEG2-OH

Elution Time (min) Signal Intensity Interpretation
8.5 Low/Baseline No high MW polymer aggregates
12.1 Sharp, Symmetric Peak Monodisperse m-PEG3-Sulfone-PEG2-OH

Note: Table is illustrative. Elution times are relative and depend on the specific GPC/SEC system and calibration.

Mass Spectrometry (MS) Techniques for Structural Confirmation of m-PEG3-Sulfone-PEG2-OH Conjugates

Mass spectrometry is a cornerstone for the structural confirmation of PEG linkers and their conjugates, providing precise mass information that validates the elemental composition. enovatia.com For discrete PEG molecules, MS confirms the exact molecular weight, distinguishing it from any potential impurities.

Electrospray ionization mass spectrometry (ESI-MS) is widely used for the analysis of PEGylated compounds due to its soft ionization process, which keeps the molecule intact. It is particularly well-suited for analyzing discrete PEG linkers as part of a liquid chromatography-mass spectrometry (LC-MS) setup, which provides both chromatographic separation and mass identification. nih.govenovatia.com

For m-PEG3-Sulfone-PEG2-OH, high-resolution ESI-MS can determine the elemental composition with high accuracy. enovatia.com The analysis typically reveals the protonated molecule [M+H]⁺ as well as common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which are characteristic of PEG compounds due to the coordinating ability of the ether oxygens. The observed mass-to-charge ratios (m/z) are compared against the theoretical values to confirm the compound's identity.

Table 3: Predicted ESI-MS Adducts for m-PEG3-Sulfone-PEG2-OH (C₁₃H₂₈O₈S, MW = 344.42)

Ion Species Formula Calculated m/z
[M+H]⁺ [C₁₃H₂₉O₈S]⁺ 345.15
[M+Na]⁺ [C₁₃H₂₈O₈SNa]⁺ 367.13

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for characterizing PEG compounds. bath.ac.uk It allows for the measurement of the absolute molecular weight of individual polymer chains and can be used to determine the repeating unit and end groups. bath.ac.uk While particularly useful for analyzing large, polydisperse PEGs, it is also highly effective for confirming the molecular weight and purity of monodisperse linkers like m-PEG3-Sulfone-PEG2-OH. researchgate.net

In a MALDI-TOF analysis, the sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. bath.ac.uk A key advantage for polymer analysis is that the resulting ions are typically singly charged, simplifying spectral interpretation. nih.gov For m-PEG3-Sulfone-PEG2-OH, MALDI-TOF MS would produce a spectrum with a dominant peak corresponding to the molecular ion, often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) confirms the monodispersity of the linker. bath.ac.uk

Table 4: Expected Major Ion Peak in MALDI-TOF MS for m-PEG3-Sulfone-PEG2-OH

Ion Species Theoretical m/z Description
[M+Na]⁺ 367.13 Primary sodiated molecular ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including PEG linkers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and identifying the specific functional groups within the m-PEG3-Sulfone-PEG2-OH structure. enovatia.com

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals are used to map the molecule's proton framework. The large signal from the repeating -(CH₂CH₂O)- units of the PEG backbone typically appears around 3.6 ppm. rsc.org Protons adjacent to the methoxy (B1213986), sulfone, and hydroxyl groups will have distinct chemical shifts, allowing for full structural verification.

¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. The characteristic chemical shifts for the PEG backbone carbons, the methoxy carbon, and the carbons adjacent to the sulfone and hydroxyl functionalities confirm the linker's structure.

Table 5: Predicted ¹H NMR Chemical Shifts for m-PEG3-Sulfone-PEG2-OH

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-O- ~3.38 Singlet 3H
-O-CH₂-CH₂-O- (PEG backbone) ~3.65 Multiplet 12H
-O-CH₂-CH₂-SO₂- ~3.80 Triplet 4H
-SO₂-CH₂-CH₂-O- ~3.45 Triplet 4H
-CH₂-OH ~3.71 Triplet 2H

Note: Predicted shifts are based on typical values for PEG and sulfone-containing structures and may vary based on solvent and other conditions.

Table 6: Predicted ¹³C NMR Chemical Shifts for m-PEG3-Sulfone-PEG2-OH

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃-O- ~59.0
-O-CH₂-CH₂-O- (PEG backbone) ~70.5
-O-CH₂-CH₂-SO₂- ~68.0, ~55.0
-SO₂-CH₂-CH₂-O- ~56.0, ~69.0

Note: Predicted shifts are illustrative and based on general values for similar functional groups.

¹H NMR and ¹³C NMR Analysis of m-PEG3-Sulfone-PEG2-OH and its Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like m-PEG3-Sulfone-PEG2-OH. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of m-PEG3-Sulfone-PEG2-OH is characterized by a prominent signal for the ethylene glycol repeating units. The protons of the -CH₂-CH₂-O- backbone typically appear as a complex multiplet or a singlet around 3.6 ppm researchgate.netrsc.org. The terminal methoxy (-OCH₃) group protons are expected to produce a sharp singlet at approximately 3.37 ppm nih.gov. Protons on the carbons immediately adjacent to the sulfone group will be shifted downfield due to the electron-withdrawing nature of the SO₂ group, appearing at distinct chemical shifts compared to the rest of the PEG backbone. Similarly, the methylene (B1212753) group adjacent to the terminal hydroxyl (-CH₂-OH) will also have a characteristic shift.

A critical aspect of interpreting the ¹H NMR spectra of large polymers like PEGs is the presence of ¹³C satellite peaks. These peaks arise from ¹H-¹³C coupling with the naturally occurring 1.1% of ¹³C isotopes in the sample nih.gov. For high molecular weight PEGs, the integration of these satellite signals can become comparable to the signals from the terminal functional groups, potentially leading to misinterpretation if not correctly identified nih.gov. These satellites typically appear symmetrically around the main PEG signal nih.gov.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbons of the repeating ethylene glycol units typically resonate around 70 ppm researchgate.net. The carbon of the terminal methoxy group will have a distinct signal, as will the carbons alpha and beta to the sulfone and hydroxyl functionalities. The carbon atom of the terminal -CH₂-OH group is generally observed at approximately 61 ppm researchgate.net. The carbons adjacent to the sulfone group are expected to be shifted to a different resonance compared to the main PEG backbone.

The following table summarizes the anticipated chemical shifts for m-PEG3-Sulfone-PEG2-OH.

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy-OC H₃~ 3.37~ 59
PEG Backbone-O-C H₂-C H₂-O-~ 3.65~ 70-73
Sulfone Adjacent-C H₂-SO₂-C H₂-~ 3.4 - 3.8~ 55-60
Hydroxyl Adjacent-C H₂-OH~ 3.7~ 61
Hydroxyl-OH VariableN/A

Analysis of Reaction Products: When m-PEG3-Sulfone-PEG2-OH undergoes a conjugation reaction, NMR is invaluable for confirming the modification.

Reaction at the Hydroxyl Group: Esterification or etherification of the terminal -OH group would lead to the disappearance of the hydroxyl proton signal (which is often broad and its position is solvent-dependent) and a downfield shift of the adjacent -CH₂- protons in the ¹H NMR spectrum. The corresponding -CH₂- carbon signal in the ¹³C NMR would also shift.

Reaction at the Sulfone Group: The sulfone moiety in m-PEG3-Sulfone-PEG2-OH can act as a Michael acceptor, reacting with thiol groups. This reaction results in the formation of a new thioether linkage. The ¹H and ¹³C NMR spectra of the product would show new signals corresponding to the attached thiol-containing molecule and shifts in the signals of the protons and carbons adjacent to the original sulfone group, confirming successful conjugation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex reaction products, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of m-PEG3-Sulfone-PEG2-OH would show cross-peaks connecting the signals of neighboring -CH₂- groups along the PEG chains youtube.com. This allows for a sequential "walk" along the backbone, confirming the connectivity of the molecule from the methoxy terminus to the hydroxyl terminus.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the signals of the carbon atoms to which they are directly attached youtube.com. An HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data. Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond, enabling the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton spectrum. This is particularly useful for distinguishing between the various -CH₂- groups in different chemical environments within the m-PEG3-Sulfone-PEG2-OH molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds youtube.com. Different functional groups absorb at characteristic frequencies. The IR spectrum of m-PEG3-Sulfone-PEG2-OH is expected to show several key absorption bands:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the terminal hydroxyl group.

C-H Stretch: A series of sharp, strong bands between 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the methylene and methyl groups youtube.com.

C-O-C Stretch: A very strong and characteristic band for the ether linkages of the PEG backbone, typically found around 1100 cm⁻¹.

S=O Stretch: The sulfone group will exhibit two characteristic stretching vibrations: a strong asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

The following table summarizes the expected vibrational frequencies for the key functional groups in m-PEG3-Sulfone-PEG2-OH.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Hydroxyl (-OH)O-H stretch3200 - 3600Strong, Broad
Alkane (-CH₂, -CH₃)C-H stretch2850 - 3000Strong
Ether (-C-O-C-)C-O stretch1080 - 1150Very Strong
Sulfone (-SO₂-)S=O asymmetric stretch1300 - 1350Strong
Sulfone (-SO₂-)S=O symmetric stretch1120 - 1160Strong

Computational Chemistry and Theoretical Studies of M Peg3 Sulfone Peg2 Oh Systems

Molecular Dynamics Simulations of m-PEG3-Sulfone-PEG2-OH Conformation and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For PEGylated molecules like m-PEG3-Sulfone-PEG2-OH, MD simulations provide critical insights into their conformational landscape and flexibility in various environments, particularly in aqueous solutions. researchgate.net These simulations can predict how the molecule folds and changes shape, which is essential for its function as a linker in bioconjugation. nih.gov

Simulations typically model the PEG chains adopting a range of conformations, from extended, linear structures to more compact, globular shapes. nih.gov The flexibility of the PEG chains, governed by the rotational freedom around the C-C and C-O bonds, allows the linker to act as a flexible spacer, minimizing steric hindrance between conjugated molecules. precisepeg.com Key parameters derived from MD simulations include the radius of gyration (Rg), which measures the molecule's compactness, and the end-to-end distance, which describes its length. The distribution of these values over the simulation time reveals the molecule's conformational preferences. Studies on similar PEG systems have shown that PEG chains can transition between "mushroom" and "brush" states when grafted to a surface, a behavior that can be captured by MD simulations. nih.gov

Table 1: Typical Parameters and Outputs of an MD Simulation for m-PEG3-Sulfone-PEG2-OH in Water
Parameter/OutputDescriptionTypical Value/Observation
Force FieldSet of parameters to describe the potential energy of the system.OPLS-AA (Optimized Potentials for Liquid Simulations) or similar. nih.gov
Solvent ModelRepresentation of the aqueous environment.SPC (Simple Point Charge) or TIP3P water model. nih.govnih.gov
Simulation TimeTotal duration of the simulated physical time.100-500 nanoseconds
Radius of Gyration (Rg)A measure of the molecule's overall size and compactness.Fluctuates, indicating conformational changes.
End-to-End DistanceDistance between the methoxy (B1213986) and hydroxyl terminal groups.Broad distribution, reflecting high flexibility.
Solvent Accessible Surface Area (SASA)The surface area of the molecule exposed to the solvent.Correlates with conformational state (higher for extended forms).

Quantum Mechanical (QM) Calculations of the Sulfone Moiety's Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. mdpi.comwesleyan.edu For m-PEG3-Sulfone-PEG2-OH, QM calculations are crucial for understanding the reactivity of the sulfone group, which is the key functional moiety for conjugation reactions. nih.gov

These calculations can determine the distribution of electron density across the molecule, highlighting the electrophilic nature of the carbon atoms adjacent to the sulfone group. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and its localization around the sulfone moiety are direct indicators of the site's susceptibility to nucleophilic attack, for instance, by a thiol group from a cysteine residue. nih.gov Furthermore, QM methods can compute atomic partial charges, which reveal the electrostatic potential of the molecule and predict how it will interact with other polar molecules or charged residues on a protein surface. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can also be used, where the reactive sulfone core is treated with high-level QM theory and the surrounding PEG chains and solvent are treated with more computationally efficient MM methods. mdpi.com

Table 2: Hypothetical QM-Calculated Properties of the Sulfone Moiety
PropertyDescriptionSignificance for Reactivity
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates higher susceptibility to nucleophilic attack.
Partial Atomic ChargesCalculated charge on individual atoms (e.g., S, O, adjacent C).Positive charges on carbons adjacent to the sulfone group confirm their electrophilic character.
Electron Density MapVisual representation of electron distribution.Shows electron-deficient regions prone to reaction.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule.

Reaction Pathway Simulations for m-PEG3-Sulfone-PEG2-OH Conjugation

To understand the mechanism of how m-PEG3-Sulfone-PEG2-OH conjugates to a target molecule, such as a protein, reaction pathway simulations can be performed. These simulations model the chemical reaction step-by-step, identifying the transition states and calculating the energy barriers (activation energies) involved. This provides a dynamic picture of the conjugation process.

The most common reaction for a sulfone-containing linker is a Michael-type addition with a nucleophile, such as the thiol group of a cysteine residue. axispharm.com Simulating this reaction involves modeling the approach of the cysteine thiol to the activated carbon next to the sulfone group. QM or QM/MM methods are typically used to accurately describe the bond-breaking and bond-forming events. mdpi.com The simulation can map out the entire potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The results can confirm the reaction mechanism and predict the reaction rate, which can then be compared with experimental kinetic data. This detailed understanding is crucial for optimizing reaction conditions and ensuring the efficiency and specificity of the bioconjugation.

Table 3: Simulated Energetic Profile for Conjugation with Cysteine
Reaction Coordinate StepDescriptionRelative Energy (kcal/mol)
Reactantsm-PEG3-Sulfone-PEG2-OH + Cysteine Thiolate0 (Reference)
Transition State (TS)Formation of the C-S bond.+10 to +15
IntermediateA transient species formed after the initial attack.-5 to -10
ProductCovalently linked conjugate.-20 to -30

Predictive Modeling of Interactions between m-PEG3-Sulfone-PEG2-OH and Substrates

Before a covalent bond is formed, the m-PEG3-Sulfone-PEG2-OH linker must first approach and interact non-covalently with its target substrate, such as a specific site on a protein. Predictive modeling techniques, like molecular docking and binding free energy calculations, are used to study these interactions. nih.gov

Molecular docking simulations predict the preferred orientation of the linker when it binds to a target protein's binding site. The simulation software samples a large number of possible conformations and orientations of the linker within the site and scores them based on interaction energies. This can identify the most likely binding pose and highlight key non-covalent interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the pre-reaction complex. Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov These predictive models are instrumental in rational drug design and in understanding the specificity of linker-protein interactions. nih.gov

Table 4: Example Output from a Predictive Docking Study
ParameterDescriptionPredicted Outcome
Binding SiteLocation on the target protein where the linker binds.Near a reactive Cysteine residue.
Docking ScoreA score representing the predicted binding affinity.-7.5 kcal/mol
Key Interacting ResiduesAmino acids forming significant non-covalent bonds.Lysine (B10760008) (H-bond), Leucine (hydrophobic), Phenylalanine (hydrophobic).
Predicted Binding Affinity (ΔG)Calculated free energy of binding.-8.2 kcal/mol

Development and Refinement of Force Fields for PEG-Sulfone Systems

The accuracy of classical simulations like MD depends entirely on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. nih.gov While standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules, they may lack accurate parameters for less common chemical moieties like a PEG-sulfone linker. nih.govresearchgate.net

Therefore, a crucial step in studying m-PEG3-Sulfone-PEG2-OH is the development and refinement of specific force field parameters for this system. rsc.org This process typically involves:

Parameter Generation: Initial parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals, partial atomic charges) are often derived from existing general force fields (e.g., GAFF2) or analogous molecules. researchgate.net

Charge Derivation: Partial atomic charges are calculated using high-level QM methods. The RESP (Restrained Electrostatic Potential) fitting approach is commonly used to ensure compatibility with existing force fields like AMBER. nih.gov

Parameter Refinement: The parameters, especially for dihedral angles that govern conformational flexibility, are adjusted to reproduce benchmark data. This data can come from high-level QM calculations of conformational energies or from experimental data, such as crystal structures or spectroscopic measurements. nih.govrsc.org

This careful parameterization ensures that the simulations provide a physically realistic representation of the PEG-sulfone system's behavior, leading to more reliable predictions of its conformation, dynamics, and interactions. nih.gov

Table 5: Force Field Parameters Requiring Development for PEG-Sulfone Systems
Parameter TypeDescriptionMethod of Derivation/Refinement
Partial Atomic ChargesCharges on atoms in the sulfone and adjacent PEG units.QM calculations with RESP fitting. nih.gov
Bond StretchingForce constants for bonds like C-S and S=O.QM calculations, fitting to vibrational frequencies.
Angle BendingForce constants for angles like C-S-C and O=S=O.QM calculations.
Dihedral TorsionsParameters for rotation around bonds (e.g., C-C-S-C).Fitting to QM-calculated rotational energy profiles.
Van der WaalsLennard-Jones parameters for the sulfur atom.Derived from experimental data (e.g., liquid densities) or analogy. nih.gov

Degradation and Stability Studies of M Peg3 Sulfone Peg2 Oh in Controlled Environments

Hydrolytic Stability of the Sulfone Linkage in m-PEG3-Sulfone-PEG2-OH under Varying pH Conditions

The sulfone functional group is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structure imparts significant chemical stability. In organic chemistry, the sulfone group is recognized as relatively inert wikipedia.org. Unlike esters, carbonates, or hydrazones, which are often incorporated into linkers as cleavable moieties sensitive to pH changes, the carbon-sulfur bonds in aliphatic sulfones are highly resistant to hydrolysis across a wide range of pH conditions, from acidic to alkaline.

Studies on various linkers demonstrate the pH-dependent lability of other functional groups. For instance, ester linkages in PEG-based hydrogels show significant degradation under both acidic and basic conditions, whereas they remain more stable at neutral pH. Similarly, hydrazone linkages are designed to be acid-labile, hydrolyzing rapidly at acidic pH values (e.g., pH 5.5) while remaining relatively stable at physiological pH (pH 7.4).

In contrast, the sulfone linkage within the m-PEG3-Sulfone-PEG2-OH molecule is expected to remain intact under hydrolytic stress. The stability is attributed to the strong C-S bonds and the high oxidation state of the sulfur atom, which make it insusceptible to nucleophilic attack by water or hydroxide (B78521) ions under typical aqueous conditions. Therefore, any hydrolytic degradation of the parent molecule would likely be confined to the terminal hydroxyl or methoxy (B1213986) groups under extreme conditions, rather than the central sulfone or the ether linkages of the PEG backbone, which are also known to be hydrolytically stable atlantis-press.com.

Table 1: Comparative Hydrolytic Stability of Different Linker Types at 37°C This table provides illustrative data for other linkers to contrast with the high stability of sulfones.

Linker TypeAcidic Condition (pH 5.0)Neutral Condition (pH 7.4)Basic Condition (pH 9.0)
Ester Moderate to Fast HydrolysisSlow HydrolysisFast Hydrolysis
Hydrazone Fast HydrolysisVery Slow HydrolysisStable
Thioether StableStableStable
Sulfone Highly Stable (Predicted) Highly Stable (Predicted) Highly Stable (Predicted)

Oxidative Degradation Pathways of m-PEG3-Sulfone-PEG2-OH

The primary mechanism of PEG oxidation involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. This radical reacts with molecular oxygen to form a peroxide radical, which can then propagate the degradation process, leading to the cleavage of the polymer chain.

Conversely, the aliphatic sulfone group itself is highly resistant to further oxidation due to the sulfur atom already being in its highest oxidation state (+6). Studies on aliphatic sulfones as electrolyte solvents for lithium batteries have highlighted their high electrochemical and thermal stability, with no oxidative decomposition observed below 5.5 V vs. Li rsc.orgrsc.orgresearchgate.net. While extremely potent oxidizing agents can react with sulfones, these conditions are not typically encountered in standard storage or biological environments researchgate.net. Therefore, the oxidative degradation pathways for m-PEG3-Sulfone-PEG2-OH are dominated by reactions occurring on the PEG backbone, not the sulfone linkage.

Photodegradation Mechanisms of m-PEG3-Sulfone-PEG2-OH

Photodegradation occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds. For m-PEG3-Sulfone-PEG2-OH, photodegradation can potentially occur at two sites: the PEG backbone and the sulfone group.

The PEG backbone can undergo photolytic cleavage, often in a mechanism intertwined with oxidation (photo-oxidation). UV radiation can generate radicals that initiate the same chain scission pathways described in the oxidative degradation section.

The C-S bonds in sulfones are generally photostable. However, studies on sulfonamides have shown that UV irradiation can lead to the elimination of the sulfone group as sulfur dioxide (SO2) nih.govresearchgate.net. While the chemical structure of a sulfonamide is different from the aliphatic sulfone in the PEG linker, this suggests a potential, albeit likely inefficient, pathway for photolytic cleavage at the sulfone group under UV exposure. In the context of conjugated polymers, sulfone moieties can influence photostability, but this is highly dependent on the electronic structure of the entire molecule and is not directly comparable to a flexible, aliphatic linker rsc.orgacs.orgacs.org. For m-PEG3-Sulfone-PEG2-OH, the primary photodegradation mechanism under environmental conditions is expected to be the photo-oxidation of the PEG chains.

Analysis of Degradation Products and Kinetic Investigations

Investigating the degradation of m-PEG3-Sulfone-PEG2-OH involves identifying the resulting chemical products and determining the rate of degradation. A variety of analytical techniques are employed for these studies.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent molecule from its degradation products. A stability-indicating HPLC method can quantify the amount of remaining m-PEG3-Sulfone-PEG2-OH over time nih.gov.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS is crucial for identifying the molecular weights of degradation products, allowing for structural elucidation nsf.govneptjournal.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products, helping to confirm the exact site of bond cleavage or chemical modification nsf.govnih.gov.

Degradation Products: Based on the known degradation of PEG, oxidative or photolytic cleavage of the ether backbone is expected to produce a heterogeneous mixture of smaller molecules. These can include compounds with new functional end-groups, such as aldehydes (e.g., oxyacetaldehyde) and carboxylic acids (e.g., oxyacetic acid), as well as low-molecular-weight PEG fragments korea.ac.krnsf.gov. Degradation at the sulfone linkage, though less likely, would result in the cleavage of the molecule into its m-PEG3 and HO-PEG2 components.

Kinetic Investigations: Kinetic studies measure the rate of degradation under specific conditions (e.g., temperature, pH, light intensity). By monitoring the disappearance of the parent compound over time, kinetic parameters such as the degradation rate constant and the half-life can be determined. For PEG, thermal degradation kinetics have been analyzed using methods like thermogravimetric analysis (TGA), which shows that degradation rates are dependent on factors like molecular weight and atmosphere researchgate.netresearchgate.net. Such analyses can be used to predict the long-term stability and establish appropriate storage conditions for m-PEG3-Sulfone-PEG2-OH.

Table 2: Potential Degradation Products of m-PEG3-Sulfone-PEG2-OH

Degradation PathwayPrecursor MoietyPotential Degradation Products
Oxidative/Photolytic PEG ChainFormaldehyde, Acetaldehyde, Formic Esters, Oxyacetic Acid, Shorter PEG Fragments
Photolytic (Minor) Sulfone Linkagem-PEG3-OH, HOOC-PEG2-OH, Sulfur Dioxide (SO2)

Strategies for Enhancing the Stability of m-PEG3-Sulfone-PEG2-OH Derivatives

Given that the primary route of degradation for m-PEG3-Sulfone-PEG2-OH is the oxidation of its PEG chains, strategies for enhancing stability focus on mitigating this process. The inherent stability of the sulfone linkage means it does not typically require additional protection.

Key Stabilization Strategies:

Addition of Antioxidants: The inclusion of radical-scavenging antioxidants can significantly suppress the thermal and oxidative degradation of PEG. Phenolic antioxidants, such as 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), have been shown to be effective stabilizers for PEG by terminating the radical chain reactions korea.ac.kr.

Control of Storage Conditions: Stability can be greatly enhanced by controlling the storage environment. This includes:

Exclusion of Oxygen: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent auto-oxidation korea.ac.krablesci.com.

Low Temperature: Refrigeration or freezing reduces the rate of chemical degradation.

Protection from Light: Storing the compound in amber vials or in the dark protects it from photodegradation.

Chelation of Metal Ions: Avoiding contact with transition metals, which can catalyze oxidative degradation, is crucial. Using glass-lined vessels for reactions and storage can be beneficial.

By implementing these strategies, the shelf-life and reliability of m-PEG3-Sulfone-PEG2-OH and its derivatives can be significantly improved, ensuring their efficacy in their intended applications.

Future Perspectives and Emerging Research Avenues for M Peg3 Sulfone Peg2 Oh

Rational Design of Next-Generation Multi-Functional PEG-Sulfone Compounds

The rational design of new PEG-sulfone linkers based on the m-PEG3-Sulfone-PEG2-OH scaffold is a promising avenue for creating highly specialized molecular tools. This approach involves the strategic modification of each component of the molecule—the PEG chain length, the sulfone reactive center, and the terminal functional group—to fine-tune its properties for specific applications, such as in Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs). nih.govbiochempeg.com

Key design strategies include:

Modulating PEG Chain Length: Varying the number of ethylene (B1197577) glycol units (e.g., from PEG3 and PEG2 to longer or shorter chains) can precisely control the linker's length, flexibility, and hydrophilicity. This is critical for optimizing the spatial relationship between conjugated molecules, which can impact the efficacy of PROTACs or the biodistribution of ADCs. nih.govpurepeg.com

Altering the Reactive Core: While the sulfone group is effective for reacting with thiols, next-generation designs may incorporate alternative reactive groups to change reaction kinetics or target different amino acid residues. For instance, bis-sulfone groups have been shown to undergo efficient bis-alkylation, selectively targeting adjacent imidazole (B134444) groups in poly-histidine tags. researchgate.net

Introducing Diverse Terminal Functionalities: The terminal hydroxyl group is a gateway to a vast array of other functionalities. Future designs will focus on converting this group into a range of reactive handles to create heterobifunctional linkers suitable for multi-step, directional conjugation strategies. chempep.commdpi.com

The table below illustrates potential modifications to the m-PEG3-Sulfone-PEG2-OH structure to create novel, multi-functional compounds.

Component to ModifyOriginal GroupPotential New GroupDesired Outcome
Reactive Core SulfoneBis-sulfoneEnhanced reactivity or alternative targeting (e.g., His-tags) researchgate.net
Vinyl SulfoneMichael addition reactions with thiols chempep.com
Terminal Group Hydroxyl (-OH)Azide (B81097) (-N3)Enables "click chemistry" for bioorthogonal ligation mdpi.com
AlkynePartner for azide in click chemistry reactions interchim.fr
Carboxylic Acid (-COOH)Amide bond formation with primary amines broadpharm.com
Maleimide (B117702)Highly specific reaction with thiol groups interchim.fr
NHS EsterReactive towards primary amines axispharm.com

These rationally designed linkers will offer researchers a sophisticated toolkit for constructing complex bioconjugates with precisely controlled architectures and functionalities. vectorlabs.com

Integration of m-PEG3-Sulfone-PEG2-OH into Advanced Polymer Architectures

The bifunctional nature of m-PEG3-Sulfone-PEG2-OH makes it an ideal building block for creating advanced and "smart" polymer architectures. Its two distinct ends allow it to act as a crosslinker, a grafting agent, or an initiator for polymerization, leading to the development of novel biomaterials with tailored properties.

Hydrogel Formation: The linker can be used to form hydrogels, which are highly absorbent polymer networks used in tissue engineering and drug delivery. For instance, the hydroxyl end can be functionalized to participate in a polymerization reaction, while the sulfone group remains available to subsequently immobilize thiol-containing biomolecules like peptides or proteins within the hydrogel matrix. PEG-vinyl sulfone, a related compound, is known to form hydrogels with a reduced immune response.

Graft and Block Copolymers: m-PEG3-Sulfone-PEG2-OH can be grafted onto existing polymer backbones to impart new properties. For example, grafting these PEG chains onto a hydrophobic polymer can increase its water solubility and biocompatibility. It can also serve as a macroinitiator for synthesizing ABC triblock copolymers, where the PEG unit forms the central, hydrophilic block. acs.orguu.nl

The table below outlines how m-PEG3-Sulfone-PEG2-OH could be integrated into various polymer structures.

Polymer ArchitectureRole of m-PEG3-Sulfone-PEG2-OHResulting Polymer SystemPotential Application
Hydrogel Network Crosslinking agentPEG-based hydrogel with reactive sulfone sitesScaffold for tissue engineering with immobilized growth factors
Graft Copolymer Side chain grafted onto a polymer backboneHydrophobic polymer with hydrophilic PEG graftsSolubilizing agent for drug delivery systems
Block Copolymer Macroinitiator for polymerizationABC triblock copolymer with a central PEG blockSelf-assembling nanostructures (e.g., micelles) for drug encapsulation uu.nl
Dendritic Polymer Branching unit in multi-arm structuresMulti-arm PEG with terminal sulfone and hydroxyl groups broadpharm.comjenkemusa.comHigh-capacity drug carriers for ADCs jenkemusa.com

By integrating this linker into such architectures, researchers can create materials with responsive behaviors, enhanced biocompatibility, and the ability to interact with biological systems in highly specific ways.

Exploration of Novel Reaction Chemistries and Orthogonal Functionalizations

Future research will expand the chemical repertoire of PEG-sulfone linkers by exploring novel reaction pathways and implementing orthogonal functionalization strategies. Orthogonal chemistry involves using multiple, distinct reactive pairs that react selectively with each other without cross-reactivity, allowing for the precise, stepwise construction of complex molecular assemblies.

The m-PEG3-Sulfone-PEG2-OH molecule is inherently suited for this approach. The sulfone group offers a specific handle for reacting with thiols, while the terminal hydroxyl group can be transformed into a variety of other functional groups that utilize different reaction mechanisms. scispace.com

Sulfone Chemistry: The reactivity of sulfone and related structures like bis-sulfone can be further explored. While its reaction with thiols is well-established, PEG bis-sulfones have been shown to react site-specifically with the imidazole groups of histidine residues through a sequential Michael addition-elimination mechanism. researchgate.net This opens up new possibilities for protein modification beyond cysteine residues.

Orthogonal Functionalization of the Hydroxyl Group: The hydroxyl terminus can be converted into functionalities that are unreactive towards thiols but can be specifically addressed by a different reaction partner. For example, converting the hydroxyl to an azide allows for highly efficient and bio-orthogonal "click chemistry" reactions with alkyne-containing molecules. nih.gov

The table below presents potential orthogonal reaction pairs that could be developed from an m-PEG3-Sulfone-PEG2-OH scaffold.

Functional Group 1 (from Sulfone)Reaction Partner 1Functional Group 2 (from -OH)Reaction Partner 2Chemistry Type
SulfoneThiol (e.g., Cysteine)AzideAlkyneMichael Addition + Click Chemistry nih.gov
Bis-sulfoneHistidineCarboxylic AcidAmine (e.g., Lysine)Bis-alkylation + Amide Coupling researchgate.net
SulfoneThiolAldehydeHydrazide / AminooxyMichael Addition + Hydrazone/Oxime Ligation

This strategic functionalization enables the creation of sophisticated bioconjugates where, for example, a protein is first attached via its cysteine residues to the sulfone linker, and then a separate imaging agent or targeting ligand is attached to the other end of the linker using click chemistry.

Methodological Advancements in High-Throughput Synthesis and Characterization

To accelerate the discovery and optimization of next-generation PEG-sulfone linkers, advancements in high-throughput synthesis and characterization are essential. These methodologies will allow researchers to rapidly create and screen large libraries of linker derivatives to identify candidates with optimal properties for a given application.

High-Throughput Synthesis: Traditional synthesis of PEG derivatives can be time-consuming. Emerging techniques like solid-phase synthesis and liquid-phase synthesis on soluble polymer supports are being adapted for PEG molecules. nih.govnih.gov These methods are amenable to automation and parallel synthesis, enabling the rapid production of a diverse array of linkers with variations in PEG length and terminal functionalities. For example, a library could be generated where the PEG2-OH portion is systematically replaced with PEGs of different lengths (PEG4, PEG8, PEG12) or different end-groups (azide, alkyne, maleimide).

High-Throughput Characterization: The characterization of PEGylated molecules can be challenging. Advanced analytical techniques are crucial for confirming the structure and purity of newly synthesized linkers and their bioconjugates. Techniques such as high-resolution mass spectrometry (ESI-MS, MALDI-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for structural verification. nih.gov High-performance liquid chromatography (HPLC) is essential for assessing purity. For complex bioconjugates, specialized mass spectrometry techniques combined with peptide mapping can confirm the site of conjugation.

The table below summarizes key techniques for the high-throughput analysis of PEG-sulfone linkers and their conjugates.

Analysis GoalTechniqueInformation Provided
Structural Verification NMR SpectroscopyConfirmation of chemical structure and functional groups
High-Resolution Mass Spectrometry (MS)Precise molecular weight and elemental composition
Purity Assessment High-Performance Liquid Chromatography (HPLC)Separation and quantification of impurities
Molecular Weight Distribution Gel Permeation Chromatography (GPC)Determination of average molecular weight and polydispersity
Conjugation Analysis MALDI-TOF / LC-MSConfirmation of successful conjugation and determination of drug-to-antibody ratio (DAR) in ADCs

By combining automated synthesis with rapid, high-content characterization, the development cycle for novel and improved PEG-sulfone linkers can be significantly shortened.

Synergistic Research with Other Biomaterials and Nanotechnologies

The true potential of m-PEG3-Sulfone-PEG2-OH will be realized through its synergistic integration with other advanced biomaterials and nanotechnologies. biochempeg.com Its structure makes it an excellent interfacial agent, capable of bridging the gap between biological molecules and synthetic materials to create functional hybrid systems. purepeg.com

Nanoparticle Functionalization: The linker can be used to attach therapeutic proteins, antibodies, or targeting peptides to the surface of nanoparticles (e.g., lipid nanoparticles, gold nanoparticles, quantum dots). The PEG component provides a "stealth" layer that helps the nanoparticle evade the immune system, thereby increasing its circulation time in the body. purepeg.com The terminal sulfone group provides a covalent attachment point for thiol-containing biologics.

Surface Modification: The linker can be used to modify the surfaces of medical devices or biosensors. By grafting the linker onto a surface, the PEG chains create a hydrophilic, protein-repellent coating that reduces non-specific binding, while the sulfone group can be used to immobilize specific capture agents like antibodies for diagnostic applications.

Advanced Drug Delivery Systems: In lipid nanoparticle (LNP) systems, such as those used for mRNA delivery, PEGylated lipids are crucial components for stability. biochempeg.com Bifunctional linkers like m-PEG3-Sulfone-PEG2-OH could be incorporated to create LNPs that are not only stable but can also be decorated with targeting ligands to direct them to specific cells or tissues.

The table below provides examples of synergistic applications for m-PEG3-Sulfone-PEG2-OH.

Material / TechnologyRole of m-PEG3-Sulfone-PEG2-OHResulting Hybrid SystemApplication
Lipid Nanoparticles (LNPs) Surface coating and conjugation linkerTargeted LNP with surface-bound antibodiesTargeted delivery of mRNA or siRNA biochempeg.com
Gold Nanoparticles Stabilizing agent and protein linkerProtein-conjugated gold nanoparticlesDiagnostic assays and photothermal therapy
Hydrogel Scaffolds Functional crosslinker for biomolecule immobilizationBioactive hydrogel with tethered growth factorsTissue engineering and regenerative medicine researchgate.net
Biosensor Surfaces Anti-fouling agent and capture molecule anchorFunctionalized sensor chip with high specificityMedical diagnostics with reduced background noise

Through these synergistic combinations, m-PEG3-Sulfone-PEG2-OH and its next-generation derivatives will play a key role in the development of sophisticated new technologies for medicine and biotechnology. vopsuitesamui.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for m-PEG3-Sulfone-PEG2-OH to ensure reproducibility?

  • Methodology :

Stepwise Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC to validate intermediate products and final compound purity. Include spectral assignments for sulfone and PEG chain signals .

Reaction Monitoring : Track sulfone-PEG coupling efficiency via MALDI-TOF mass spectrometry to confirm molecular weight consistency.

Reproducibility Checks : Document solvent ratios (e.g., DCM/water), temperature, and reaction times in triplicate. Use a standardized template for experimental logs (Example Table 1) .

Example Table 1: Synthesis Optimization Parameters

ParameterTrial 1Trial 2Trial 3Optimal Value
Temperature (°C)25302525
Solvent Ratio1:31:41:31:3
Yield (%)72687575

Q. What analytical techniques are critical for confirming the structural integrity of m-PEG3-Sulfone-PEG2-OH?

  • Methodology :

  • Spectroscopic Validation : Compare FT-IR peaks (e.g., sulfone S=O stretch at ~1300 cm<sup>-1</sup>) with literature data. Use <sup>1</sup>H NMR to verify PEG chain integration (δ 3.6–3.8 ppm) .
  • Chromatographic Purity : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >98%. Include retention time reproducibility across three runs .
  • Mass Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak within ±0.001 Da .

Advanced Research Questions

Q. How should researchers design experiments to assess the hydrolytic stability of m-PEG3-Sulfone-PEG2-OH under physiological conditions?

  • Methodology :

Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and simulate hydrolytic stress using elevated temperatures (e.g., 50°C). Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Use nonlinear regression to calculate degradation rate constants.

Control Variables : Include a non-sulfone PEG analog as a negative control to isolate sulfone-specific instability .

Example Table 2: Hydrolytic Degradation Data

Time (h)% Remaining (pH 7.4)% Remaining (pH 5.0)
249588
488772
727660

Q. How can contradictory solubility data for m-PEG3-Sulfone-PEG2-OH in aqueous vs. organic solvents be resolved?

  • Methodology :

Solvent Screening : Test solubility in 10+ solvents (e.g., water, DMSO, THF) using gravimetric analysis. Report results as mg/mL ± SD (n=3).

Molecular Dynamics (MD) Simulations : Model solvent interactions to explain discrepancies (e.g., PEG hydrophilicity vs. sulfone hydrophobicity) .

Statistical Validation : Apply ANOVA to determine if solubility differences are significant (p < 0.05). Use post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .

Q. What strategies are recommended for integrating m-PEG3-Sulfone-PEG2-OH into multifunctional drug-delivery systems without compromising bioactivity?

  • Methodology :

Conjugation Efficiency : Quantify PEGylation efficiency via UV-Vis (e.g., using a Trp residue in peptide conjugates). Optimize molar ratios (e.g., 1:1.5 PEG:drug) .

Bioactivity Assays : Perform in vitro cytotoxicity assays (e.g., MTT) on conjugated vs. free drug to confirm retained efficacy.

Steric Hindrance Mitigation : Use shorter PEG spacers (e.g., PEG2) and characterize spatial orientation via small-angle X-ray scattering (SAXS) .

Data Management & Reporting

Q. What are the best practices for presenting raw and processed data on m-PEG3-Sulfone-PEG2-OH in appendices?

  • Methodology :

  • Raw Data : Include full NMR spectra, HPLC chromatograms, and HRMS traces in appendices. Label files as “Supplementary Figure S1” .
  • Processed Data : Use tables to summarize key results (e.g., yields, purity) in the main text. Reference appendices for granular details .
  • Metadata : Document instrument parameters (e.g., NMR frequency, HPLC column type) to ensure reproducibility .

Contradiction & Error Analysis

Q. How should researchers address conflicting reports on the reactivity of m-PEG3-Sulfone-PEG2-OH in thiol-click chemistry?

  • Methodology :

Replicate Experiments : Reproduce published protocols with strict pH control (pH 6.5–8.5). Compare reaction yields .

Cross-Validation : Use alternative techniques (e.g., fluorescence labeling) to quantify thiol-PEG conjugation efficiency .

Error Source Identification : Analyze potential variables (e.g., trace metal contamination, oxygen levels) using factorial design experiments .

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Feasible Synthetic Routes

Reactant of Route 1
m-PEG3-Sulfone-PEG3
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.